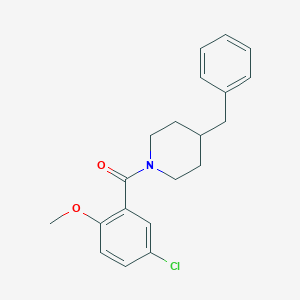

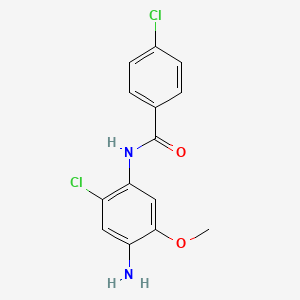

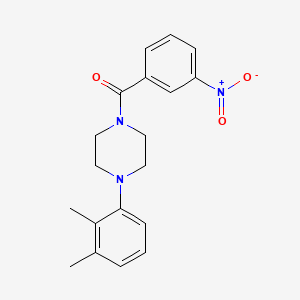

![molecular formula C19H12ClF2N3O2 B5788635 2-chloro-4,5-difluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B5788635.png)

2-chloro-4,5-difluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-4,5-difluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide, also known as PF-06463922, is a small molecule inhibitor that targets the protein kinase BRAF. The BRAF gene is frequently mutated in various forms of cancer, including melanoma, colorectal cancer, and lung cancer. PF-06463922 has shown promise as a potential therapy for these cancers, and its synthesis, mechanism of action, and physiological effects have been extensively studied.

Mecanismo De Acción

2-chloro-4,5-difluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide targets the protein kinase BRAF, which plays a key role in the MAPK/ERK signaling pathway. Mutations in the BRAF gene can lead to the constitutive activation of this pathway, which promotes cell proliferation and survival. This compound inhibits the activity of mutant BRAF by binding to it and preventing its activation. This leads to the inhibition of downstream signaling pathways and the induction of apoptosis in cancer cells.

Biochemical and Physiological Effects

This compound has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. In addition to inhibiting the growth of cancer cells, this compound has been shown to induce cell cycle arrest, inhibit angiogenesis, and enhance the activity of immune cells. This compound has also been shown to be well-tolerated in animal models, with no significant toxicity observed.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 2-chloro-4,5-difluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide is its specificity for BRAF, which makes it a useful tool for studying the role of this protein in cancer. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of this compound is that it may not be effective in all BRAF-mutant cancers, as some tumors may develop resistance to the drug over time.

Direcciones Futuras

There are several potential future directions for research on 2-chloro-4,5-difluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide. One area of interest is the development of combination therapies that include this compound, as this may enhance its efficacy and overcome resistance. Another area of interest is the identification of biomarkers that can predict response to this compound, which may help to identify patients who are most likely to benefit from the drug. Finally, further research is needed to better understand the long-term effects of this compound on cancer cells and the immune system.

Métodos De Síntesis

2-chloro-4,5-difluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide can be synthesized using a multistep process involving several chemical reactions. The synthesis begins with the preparation of 4-chloro-2,5-difluorobenzoic acid, which is then converted into 2-chloro-4,5-difluorobenzonitrile. The benzoyl chloride derivative of 2-aminopyridine is then added to the nitrile to form the corresponding amide, which is subsequently converted into this compound through a series of chemical reactions.

Aplicaciones Científicas De Investigación

2-chloro-4,5-difluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide has been extensively studied in preclinical models of cancer, including cell lines and animal models. In these studies, this compound has been shown to inhibit the growth of BRAF-mutant cancer cells, both in vitro and in vivo. This compound has also been shown to be effective in combination with other cancer therapies, such as MEK inhibitors and immune checkpoint inhibitors.

Propiedades

IUPAC Name |

2-chloro-4,5-difluoro-N-[2-(pyridin-2-ylcarbamoyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClF2N3O2/c20-13-10-15(22)14(21)9-12(13)19(27)24-16-6-2-1-5-11(16)18(26)25-17-7-3-4-8-23-17/h1-10H,(H,24,27)(H,23,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PREHQYPAZODNKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=N2)NC(=O)C3=CC(=C(C=C3Cl)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClF2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47194414 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

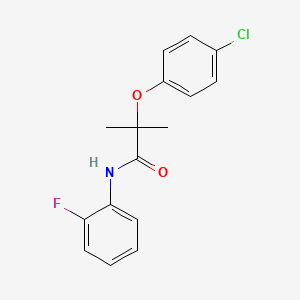

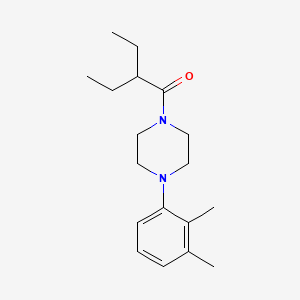

![ethyl 4-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5788631.png)

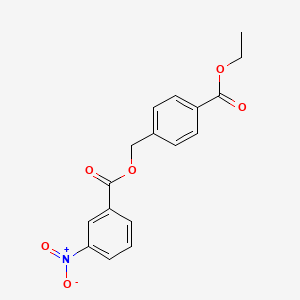

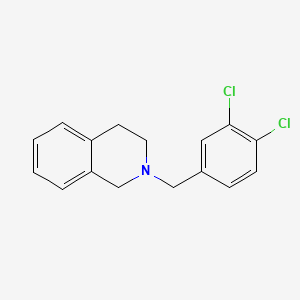

![1-[2-(4-chloro-2-methylphenoxy)ethyl]piperidine](/img/structure/B5788652.png)

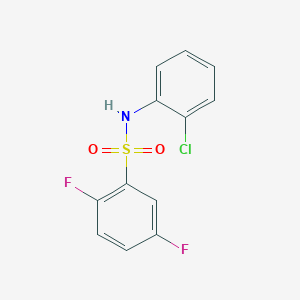

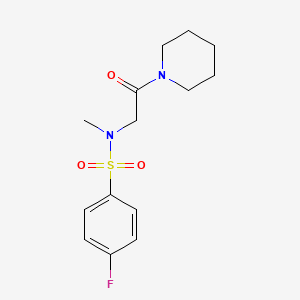

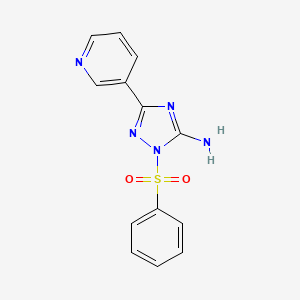

![N-(3-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5788659.png)